2-(4-Butylbenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Butylbenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a butylbenzoyl group at the second position and a methoxy group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylbenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 4-butylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts acylation mechanism, where the 4-butylbenzoyl chloride reacts with the pyridine ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of flow microreactor systems has been shown to improve the sustainability and versatility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butylbenzoyl moiety can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(4-Butylbenzoyl)-6-hydroxypyridine.
Reduction: Formation of 2-(4-Butylbenzyl)-6-methoxypyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Butylbenzoyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystalline polymers and other functional materials
Mechanism of Action
The mechanism of action of 2-(4-Butylbenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in inflammatory processes or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Butylbenzoyl)-6-hydroxypyridine
- 2-(4-Butylbenzyl)-6-methoxypyridine
- 2-(4-Butylbenzoyl)-4-methoxypyridine
Uniqueness
2-(4-Butylbenzoyl)-6-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both the butylbenzoyl and methoxy groups allows for a range of chemical modifications and applications that may not be possible with other similar compounds .
Properties
IUPAC Name |
(4-butylphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(18-15)20-2/h5,7-12H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMNMUQDDFLAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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